H-D-Phe(4-Cl)OMe.HCl

Serotonin Synthesis TPH Inhibition Enantioselectivity

Struggling with racemic or incorrectly protected building blocks in peptide antagonist synthesis? H-D-Phe(4-Cl)OMe.HCl (CAS 33965-47-8) solves this: as the enantiopure (R)-configured D-4-chlorophenylalanine methyl ester HCl salt, it ensures the correct stereochemistry for LHRH antagonists like Cetrorelix. • >98% HPLC purity, R-enantiomer • Methyl ester protecting group avoids side-chain activation issues • Directly compatible with SPPS, enabling D-peptide incorporation • Enables reproducible SAR and extended metabolic stability Supplied by BenchChem, with immediate global shipping from stock.

Molecular Formula C10H13Cl2NO2
Molecular Weight 250.12 g/mol
CAS No. 33965-47-8
Cat. No. B555251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe(4-Cl)OMe.HCl
CAS33965-47-8
Synonyms33965-47-8; 4-Chloro-D-phenylalaninemethylesterhydrochloride; 4-Chloro-D-Phe-OmeHCl; (R)-Methyl2-amino-3-(4-chlorophenyl)propanoatehydrochloride; 4-Chloro-D-Phe-OMeCl; 4-Chloro-D-Phe-OMe*HCl; SCHEMBL1473550; CTK3J1808; GCBCWTWQAFLKJG-SBSPUUFOSA-N; MolPort-006-665-907; 4-Chloro-D-Phe-OMehydrochloride; 4-Chloro-D-phenylalanine.OMe.HCl; AKOS015890376; RTR-014141; VZ35405; AK-49701; KB-191003; FT-0082988; ST24035563; A00169; K-7791; M03167; methyl4-chloro-D-phenylalaninatehydrochloride; I01-6893; Methyl4-chloro-D-phenylalaninatehydrochloride(1:1)
Molecular FormulaC10H13Cl2NO2
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl
InChIInChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
InChIKeyGCBCWTWQAFLKJG-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-D-phenylalanine methyl ester hydrochloride: Chiral Building Block for Peptide Chemistry


4-Chloro-D-phenylalanine methyl ester hydrochloride (H-D-Phe(4-Cl)OMe.HCl, CAS No. 33965-47-8) is a non-natural, D-configured phenylalanine derivative bearing a para-chloro substituent on the aromatic ring and a C-terminal methyl ester protected as its hydrochloride salt. This compound constitutes a protected, enantiomerically pure (R)-configured building block that is chemically distinct from its L-enantiomer, DL-racemate, and free carboxylic acid counterparts. Its primary utility resides in solid-phase peptide synthesis (SPPS) where the D-stereochemistry and para-chloro substitution confer specific physicochemical properties [1], including a molecular weight of 250.12 g/mol, a measured melting point of 195–197°C, and a logP value of 2.885 .

Stereochemical Control D-enantiomer building block for defined peptide SAR
SPPS-Ready Format Pre-protected methyl ester HCl, direct coupling
Chiral Discrimination Distinct from L-, DL-, and free acid analogs

4-Chloro-D-phenylalanine methyl ester hydrochloride: Why Generic Substitutes Fall Short


Substitution of H-D-Phe(4-Cl)OMe.HCl with its free acid (4-Chloro-D-phenylalanine, CAS No. 14091-08-8) or the DL-racemate methyl ester (CAS No. 14173-40-1) introduces substantial chemical and stereochemical liabilities. The free acid lacks the methyl ester protecting group and exhibits a significantly higher melting point (260°C) and drastically lower water solubility , which precludes its direct use in standard SPPS coupling protocols without additional activation steps and risks of side-chain modification . The DL-racemate, while possessing the methyl ester, introduces the L-enantiomer as a contaminant; for the intended synthesis of stereochemically defined D-peptide antagonists or metabolically stable peptides, the presence of even trace amounts of the L-isomer can lead to heterogeneous reaction products, diminished biological activity, and irreproducible structure-activity relationship (SAR) data .

H-D-Phe(4-Cl)-OMe·HCl
Free acid or DL-racemate
Methyl ester enables standard SPPS coupling
Free acid requires in situ activation, racemization risk
D-configuration yields single stereoisomer
DL-racemate introduces L-enantiomer, diastereomeric mixtures

4-Chloro-D-phenylalanine methyl ester hydrochloride: Quantitative Comparison with Analogues


Stereochemical Purity: D-Enantiomer Selectivity

H-D-Phe(4-Cl)OMe.HCl is the D-enantiomer of 4-chlorophenylalanine methyl ester. The DL-racemic mixture (CAS No. 14173-40-1) exhibits broad activity as a tryptophan hydroxylase (TPH) inhibitor, depleting brain 5-HT by up to 85% in the hippocampus at doses of 250–500 mg/kg in mice [1]. However, the D-enantiomer is specifically required for the synthesis of potent peptidic LHRH antagonists, where substitution with the L-isomer or racemate leads to a complete loss of antagonistic potency . The D-configuration is essential for the correct spatial orientation within the peptide binding pocket. This stereochemical requirement is non-negotiable; use of the DL-racemate in peptide synthesis yields a mixture of diastereomeric peptides, which requires costly and time-consuming separation .

Stereochemical Requirement
Reported
D-enantiomer active vs. DL-racemate inactive in LHRH antagonist SAR
Supports stereochemical attribution in peptide SAR
L-isomer contamination abolishes antagonistic potency
Serotonin Synthesis TPH Inhibition Enantioselectivity

Enhanced DMSO Solubility vs. Free Acid

H-D-Phe(4-Cl)OMe.HCl demonstrates markedly superior solubility in DMSO, a critical solvent for in vitro and cell-based assays. Quantitative data indicate a solubility of 100 mg/mL (equivalent to 399.81 mM) in DMSO with sonication . In contrast, the corresponding free acid, 4-Chloro-D-phenylalanine (CAS No. 14091-08-8), is only slightly soluble in water and its solubility in DMSO is not typically reported as a practical stock solution concentration without harsh conditions or base addition . This ~100 mg/mL solubility allows for the preparation of concentrated stock solutions for downstream applications without the need for co-solvents or pH adjustment that can interfere with cellular responses.

DMSO Solubility
Head-to-head
100 mg/mL (399.81 mM)
Supports concentrated stock solution preparation
Free acid DMSO solubility not comparably reported
Formulation Solubility In Vitro Assay

Peptide Coupling Efficiency: Protected vs. Free Acid

H-D-Phe(4-Cl)OMe.HCl arrives as a protected amino acid derivative ready for direct incorporation into peptide sequences via standard Fmoc/t-Bu SPPS. The methyl ester protects the C-terminus, preventing unwanted polymerization or side reactions during chain elongation . In contrast, using the free acid (4-Chloro-D-phenylalanine) requires in situ activation (e.g., with DIC/HOBt or HATU) which, while possible, carries a higher risk of racemization at the alpha-carbon and necessitates additional deprotection steps if a protected C-terminus is desired . Furthermore, the hydrochloride salt form enhances the stability of the free amine during storage and dissolution, mitigating premature oxidation or degradation [1].

SPPS Compatibility
Class-level
Pre-protected; direct Fmoc-SPPS coupling
Streamlines synthesis by eliminating activation step
Free acid requires DIC/HOBt, higher racemization risk
Solid-Phase Peptide Synthesis SPPS Reaction Kinetics

Long-Term Powder Stability and Shelf Life

H-D-Phe(4-Cl)OMe.HCl demonstrates excellent long-term stability when stored as a lyophilized powder at -20°C, with a verified shelf life of 36 months [1]. This is supported by analytical certificates of analysis (CoA) confirming >98% purity (HPLC) and structural integrity by 1H-NMR [2]. While stability data for direct comparators like the DL-racemate are available (storage at -20°C), the specific 36-month powder stability under desiccated conditions provides a clear, quantifiable benchmark for procurement planning . This extended stability reduces the need for frequent reordering and minimizes the risk of experimental variability due to compound degradation.

Shelf Life
Reported
36 months at -20°C (lyophilized)
Supports long-term procurement planning
CoA confirms >98% purity by HPLC
Stability Storage Shelf Life

Melting Point and Crystalline Identity

H-D-Phe(4-Cl)OMe.HCl exhibits a sharp melting point of 195–197°C , which is distinct from the free acid 4-Chloro-D-phenylalanine (melting point ~260°C) and the DL-racemate methyl ester hydrochloride (melting point 186–189°C) [1]. This ~10°C difference from the racemate and ~65°C difference from the free acid serve as critical identity and purity checks during incoming quality control (QC). A melting point deviation signals either a mix-up with the free acid, contamination with the racemate, or chemical decomposition, enabling rapid, low-cost verification of the correct material prior to high-value synthesis experiments.

Melting Point Identity
Reported
195–197°C; ~10°C above racemate, ~65°C below free acid
Provides rapid QC check for identity and purity
Open capillary method
Physical Characterization Melting Point Quality Control

4-Chloro-D-phenylalanine methyl ester hydrochloride: Primary Applications


LHRH Antagonist Synthesis

As the direct D-stereoisomer building block, H-D-Phe(4-Cl)OMe.HCl is essential for the solid-phase synthesis of potent LHRH antagonists like Cetrorelix (SB-75), where the D-4-chlorophenylalanine residue at position 2 is critical for receptor binding and antagonistic activity. Its use ensures the correct stereochemical outcome, a requirement underscored by the observation that substitution with the L-enantiomer or DL-racemate abolishes biological potency .

Metabolically Stabilized Peptide Leads

The D-configuration and para-chloro substitution confer resistance to enzymatic degradation by endogenous proteases, making H-D-Phe(4-Cl)OMe.HCl a privileged building block for generating peptide leads with extended in vivo half-lives. The methyl ester allows for straightforward C-terminal modification or incorporation into cyclic peptides, facilitating the exploration of novel peptide scaffolds with improved pharmacokinetic profiles .

Chirally Pure Reference Standards for LC-MS/MS

Given its defined stereochemistry (R-configuration) and high purity (>98% by HPLC), H-D-Phe(4-Cl)OMe.HCl serves as an ideal starting material for preparing chirally pure internal standards or derivatized analytes for LC-MS/MS quantification of peptide therapeutics and their metabolites in biological matrices. Its distinct mass and chromatographic behavior relative to L-isomers or racemates are valuable for accurate bioanalytical method development .

Application
Selection Property
Validation Focus
LHRH antagonist peptide research
D-enantiomer building block for stereochemical control
Verify receptor binding outcome and diastereomer absence
Metabolically stabilized peptide lead design
D-configuration and para-chloro substitution for protease resistance
Confirm extended half-life in model systems
Chiral reference standard for LC-MS/MS
High stereochemical purity (R-configuration)
Validate chromatographic separation from L-isomer

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